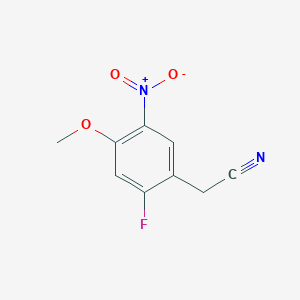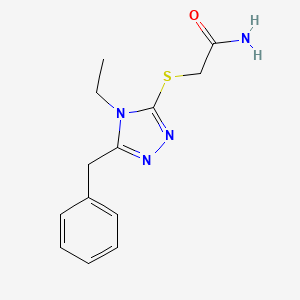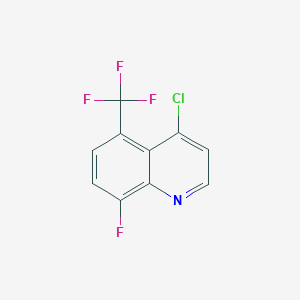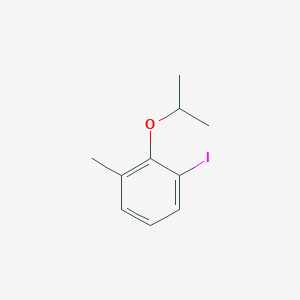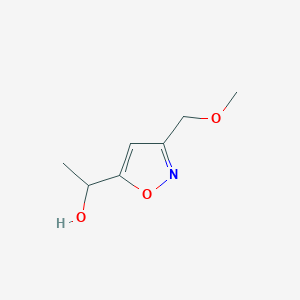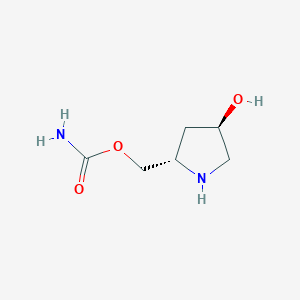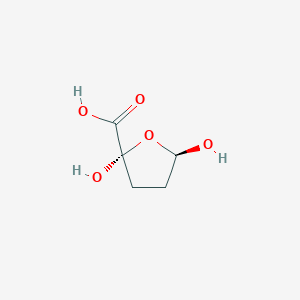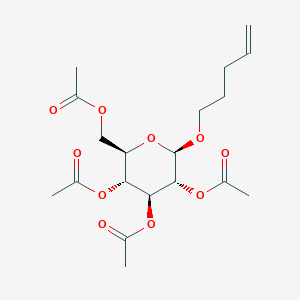
4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a notable biomedical compound with immense promise in research related to various ailments such as malignant tumors and inflammatory processes. This compound belongs to the category of carbohydrates, specifically monosaccharides, and has the molecular formula C19H28O10 with a molecular weight of 416.42 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside typically involves the acetylation of glucose derivativesThe reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions: 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted glucopyranosides.
科学研究应用
4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cellular processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects in treating cancer and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of bioactive compounds.
作用机制
The mechanism of action of 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in carbohydrate metabolism and signal transduction pathways. Its acetyl groups play a crucial role in its bioactivity, influencing its binding affinity and specificity towards target molecules.
相似化合物的比较
- 1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose
- 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranose
Comparison: 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is unique due to the presence of the pentenyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other acetylated glucopyranosides, which may lack the pentenyl group and thus exhibit different biological activities and applications.
属性
分子式 |
C19H28O10 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-pent-4-enoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H28O10/c1-6-7-8-9-24-19-18(28-14(5)23)17(27-13(4)22)16(26-12(3)21)15(29-19)10-25-11(2)20/h6,15-19H,1,7-10H2,2-5H3/t15-,16-,17+,18-,19-/m1/s1 |
InChI 键 |
RUZLEKUIXNODKZ-UJWQCDCRSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


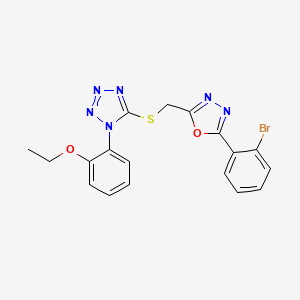
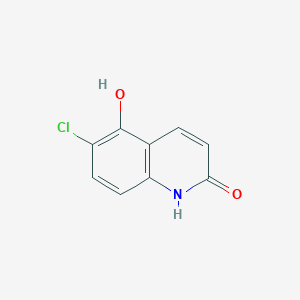

![6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12868045.png)
